molecular formula C13H9BrO2 B2428042 4-Bromo-2-phenoxybenzaldehyde CAS No. 643094-10-4

4-Bromo-2-phenoxybenzaldehyde

Cat. No. B2428042
CAS RN: 643094-10-4
M. Wt: 277.117
InChI Key: BFLULRYIBJHDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9BrO2 . It has a molecular weight of 277.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-phenoxybenzaldehyde is 1S/C13H9BrO2/c14-11-7-6-10 (9-15)13 (8-11)16-12-4-2-1-3-5-12/h1-9H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-2-phenoxybenzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.

Scientific Research Applications

Antioxidant and Radical Scavenging Activity

4-Bromo-2-phenoxybenzaldehyde has shown potential in antioxidant and radical scavenging activities. Bromophenols, including 4-Bromo-2-phenoxybenzaldehyde derivatives, isolated from marine red algae have demonstrated DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, highlighting their antioxidant potential (Li et al., 2008).

Synthesis and Characterization in Chemical Compounds

This compound plays a role in the synthesis and characterization of various chemical compounds. For instance, it has been used in the creation of fluorinated benzothiazepines and pyrazolines, with its structure being established based on spectral data (Jagadhani et al., 2015). Additionally, its synthesis through green chemistry methods, such as the mechanochemical green grinding method, demonstrates its applicability in environmentally friendly chemical processes (Zulfiqar et al., 2020).

Applications in Organic Synthesis

4-Bromo-2-phenoxybenzaldehyde is significant in organic synthesis, particularly under palladium-catalyzed cross-coupling conditions. It has been used in the construction of compounds with potential biological and medicinal applications (Ghosh & Ray, 2017).

Role in Polybrominated Diphenyl Ether Studies

The compound has been utilized in the study of polybrominated diphenyl ethers (PBDEs), frequently used as flame retardants. It has been instrumental in synthesizing hydroxylated and methoxylated PBDEs for analytical and toxicological studies (Marsh et al., 2003).

Analytical Chemistry Applications

4-Bromo-2-phenoxybenzaldehyde is important in analytical chemistry, demonstrated by its use in gas chromatography for the separation and determination of related compounds (Shi Jie, 2000).

Safety and Hazards

The safety information for 4-Bromo-2-phenoxybenzaldehyde indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLULRYIBJHDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a 46% yield from 5-bromo-2-fluoro-benzaldehyde and phenol in a manner similar to that described for the preparation of 5-bromo-phenoxybenzonitrile: 1H NMR (DMSO-d6, 400 MHz) δ 10.32(s, 1H), 7.92(s, 1H), 7.81(d, 1H), 7.46(t, 2H), 7.27(t, 1H), 7.18(d, 2H), 6.90(d, 1H) RP-HPLC (Hypersil HS, 5 μm, 100 A 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.08 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

A 250 mL round-bottom flask was purged with and maintained under an inert atmosphere of nitrogen then charged with 4-bromo-2-fluorobenzaldehyde (2.00 g, 9.85 mmol, 1.00 equiv), phenol (0.926 g, 9.84 mmol, 1.00 equiv), potassium carbonate (1.35 g, 9.77 mmol, 0.99 equiv), and N,N-dimethylacetamide (30 mL). The resulting solution stirred for 4 h at 150° C. and then diluted with water (30 mL) and extracted with ethyl acetate (3×20 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/99) to provide 2.40 g (88% yield) of 4-bromo-2-phenoxybenzaldehyde as a light yellow solid. 1H NMR 400 MHz (CDCl3) δ 10.51 (s, 1H), 7.82 (d, J=8.4 Hz, 1H), 7.41-7.48 (m, 1H), 7.33 (d, J=8.4 Hz, 1H), 7.25-7.29 (m, 1H), 7.12 (d, J=7.6 Hz, 2H), 7.04 (s, 1H). LCMS (ESI, m/z): 277 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.926 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.